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Introduction

The Saccharomyces cerevisiae YDR1 gene (also known as PDR5) encodes a key ATP-binding
cassette (ABC) transporter protein. This protein is a major contributor to the phenomenon of
pleiotropic drug resistance (PDR), a mechanism by which yeast cells develop resistance to a
wide variety of structurally and functionally unrelated cytotoxic compounds. The expression of
the YDR1 gene is tightly regulated at the transcriptional level, with its promoter being induced
by the presence of various drugs and other stress-inducing agents.[1]

This document provides a detailed protocol for quantifying the activity of the YDR1 promoter in
response to chemical compounds using a dual-luciferase reporter assay system. This assay is
a highly sensitive and quantitative method for studying gene expression.[2][3][4][5] It utilizes
two luciferases: a firefly luciferase, under the control of the YDR1 promoter, and a Renilla
luciferase, expressed from a constitutive promoter, which serves as an internal control for
normalization.[2][3][4][5] This normalization corrects for variations in cell number and
transfection efficiency, ensuring accurate and reproducible data.

This protocol is intended for researchers, scientists, and drug development professionals
investigating mechanisms of drug resistance, screening for compounds that modulate ABC
transporter expression, or studying gene regulation in yeast.
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Signaling Pathway and Experimental Workflow

The transcriptional activation of the YDR1 gene is primarily mediated by the zinc-finger
transcription factors Pdrlp and Pdr3p.[6][7] These transcription factors recognize and bind to
specific DNA sequences within the YDR1 promoter known as Pleiotropic Drug Response
Elements (PDRES).[6][8] The canonical PDRE sequence is 5'-TCCGCGGA-3'.[8] Various
xenobiotics and membrane-perturbing agents can activate Pdrlp and Pdr3p, leading to their
binding to the PDREs and subsequent upregulation of YDR1 transcription.[9][10]
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YDR1 Gene Regulation Pathway

The experimental workflow involves cloning the YDR1 promoter into a firefly luciferase reporter
vector, transforming this construct into yeast, treating the cells with test compounds, and then
measuring the resulting luciferase activity.
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1. YDR1 Promoter Cloning
Clone YDR1 promoter into a
firefly luciferase reporter vector.

y

2. Yeast Transformation
Transform the reporter and control
plasmids into S. cerevisiae.

:

3. Cell Culture and Treatment
Grow yeast cultures and expose
to test compounds.

:

4. Cell Lysis
Lyse yeast cells to release
intracellular contents.

:

5. Dual-Luciferase Assay
Measure firefly and Renilla
luciferase activities sequentially.

:

6. Data Analysis
Calculate the ratio of Firefly/Renilla
luciferase activity.

Click to download full resolution via product page
YDR1 Promoter Assay Workflow

Experimental Protocols
Cloning of the YDR1 Promoter into a Luciferase
Reporter Vector
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The promoter region of YDR1 contains drug-responsive elements. Specifically, two regions,
from -604 to -485 and -335 to -275 (relative to the start codon), have been identified as being
responsive to fluphenazine and cycloheximide.[1] For a robust response, it is recommended to
clone a fragment of at least 700 bp upstream of the YDR1 start codon.

Materials:

S. cerevisiae genomic DNA
» High-fidelity DNA polymerase

e Primers designed to amplify the YDR1 promoter with appropriate restriction sites for cloning
into the reporter vector.

e Avyeast reporter plasmid containing a promoterless firefly luciferase gene (e.g.,
pGL4.13[luc2/SV40] with the SV40 promoter removed).

e Restriction enzymes and T4 DNA ligase.

E. coli competent cells for plasmid propagation.
Procedure:

» Design primers to amplify the ~700 bp region upstream of the YDR1 ATG start codon. Add
restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site
of the firefly luciferase reporter vector.

o Perform PCR using S. cerevisiae genomic DNA as a template to amplify the YDR1 promoter.
» Digest both the PCR product and the reporter vector with the chosen restriction enzymes.
 Ligate the digested YDR1 promoter fragment into the linearized reporter vector.

» Transform the ligation product into competent E. coli cells and select for transformants.

« |solate plasmid DNA from the transformants and verify the correct insertion of the YDR1
promoter by restriction digest and DNA sequencing.
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Yeast Transformation

This protocol is based on the high-efficiency lithium acetate/polyethylene glycol method.

Materials:

S. cerevisiae strain (e.g., BY4741).

YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

Selective medium (e.g., Synthetic Complete medium lacking uracil for plasmid selection).

YDR1p-luciferase reporter plasmid.

Renilla luciferase control plasmid (e.g., pRL-TK).

1 M Lithium Acetate (LIOAC), sterile.

50% (w/v) Polyethylene Glycol (PEG 3350), sterile.

Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.

Sterile water.

DMSO.

Procedure:

Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an ODeoo of ~0.2 and
grow to an ODeoo of 0.6-0.8.

Harvest the cells by centrifugation at 3000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of 100 mM LiOAc and incubate at 30°C for 15 minutes.
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Prepare the transformation mix for each sample in a microfuge tube:

(¢]

240 pL of 50% PEG

36 pL of 1 M LIOAc

10 pL of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before
use)

1-5 ug of YDR1p-luciferase plasmid and 100-500 ng of Renilla control plasmid

Add sterile water to a final volume of 360 pL (including the cell suspension from the next
step).

Centrifuge the cells from step 5, remove the supernatant, and resuspend the pellet in the

transformation mix.

Vortex vigorously to mix.

Incubate at 30°C for 30 minutes.

Add 40 pL of DMSO and mix gently.

Heat shock at 42°C for 15-20 minutes.

Centrifuge at 8000 x g for 1 minute and remove the supernatant.

Resuspend the cell pellet in 200 uL of sterile water.

Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until

colonies appear.

Dual-Luciferase Reporter Assay

Materials:

e Yeast transformants grown on selective plates.

o Selective liquid medium.
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» Test compounds dissolved in a suitable solvent (e.g., DMSO).

o Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).

o Luciferase Assay Reagent Il (LAR II).

e Stop & Glo® Reagent.

e Opaque 96-well plates.

e Luminometer with injectors.

Procedure:

 Inoculate single colonies of transformed yeast into selective liquid medium and grow
overnight at 30°C.

e The next day, dilute the cultures to an ODeoo of ~0.2 in fresh selective medium.

 Aliquot the cell cultures into a 96-well plate.

e Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

 Incubate the plate at 30°C for the desired time (e.g., 4-6 hours).

 After incubation, transfer 5-10 pL of each cell culture directly into 100 pL of 1X Passive Lysis
Buffer in an opaque 96-well plate.[2]

o Gently rock the plate for 15 minutes at room temperature to ensure complete lysis.

e Program the luminometer with two injectors.

e Place the 96-well plate into the luminometer.

e The luminometer should be set to perform the following for each well:

o Inject 100 pL of LAR II.

o Wait 2-10 seconds for the signal to stabilize.
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[e]

Measure firefly luciferase activity for 10 seconds.[2]

o

Inject 100 pL of Stop & Glo® Reagent.

Wait 2-10 seconds.

[¢]

[¢]

Measure Renilla luciferase activity for 10 seconds.[2]

Data Presentation and Analysis

The activity of the YDR1 promoter is expressed as the ratio of firefly luciferase activity to
Renilla luciferase activity. This normalization accounts for differences in cell viability and
transfection efficiency.

Data Analysis:
o For each well, calculate the ratio: (Firefly Luciferase Reading) / (Renilla Luciferase Reading).

o Normalize the data to the vehicle control by dividing the ratio of each treated sample by the
average ratio of the vehicle control samples. This gives the fold change in promoter activity.

e Present the data in a tabular format and, if desired, create dose-response curves.

Table 1: Example of YDR1 Promoter Activity Data
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Fold
Concentrati  Firefly RLU  Renilla RLU Firefly/Renil .
Treatment . Induction
on (pM) (Mean + SD) (Mean = SD) la Ratio .
(vs. Vehicle)
Vehicle 15,234 + 78,945 +
0.1% 0.193 1.00
(DMSO) 1,287 5,678
35,876 + 79,123 =
Compound X 1 0.453 2.35
2,987 6,012
125,789 + 80,345 +
Compound X 10 1.566 8.11
10,456 5,987
256,432 + 79,567
Compound X 100 3.223 16.70
21,876 6,123
Cycloheximid 234,567 78,456 +
50 2.990 15.49
e 19,876 5,999

(RLU = Relative Light Units; SD = Standard Deviation)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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